

# An In-depth Technical Guide to Key Chemical Intermediates

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

**Compound Name:** 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

**Cat. No.:** B1581996

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This guide provides a comprehensive technical overview of two important chemical compounds, each with distinct applications in industrial and research settings. The first section focuses on **2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol** (CAS 5416-55-7), a polyol with significant utility in polymer chemistry. The second section details 2-Amino-5-bromo-3-methylbenzoic acid, a versatile building block for pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights and detailed methodologies.

## Part 1: A Deep Dive into 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

### Chemical Identity and Synonyms

The compound registered under CAS Number 5416-55-7 is unequivocally identified by its IUPAC name, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol.<sup>[1][2]</sup> This structure, a highly functionalized cyclohexanol derivative, is a cornerstone polyol in various industrial applications. Its complex nature has led to a variety of synonyms and identifiers in chemical literature and commerce.

Table 1: Nomenclature and Identifiers for CAS 5416-55-7

Identifier Type	Value
IUPAC Name	2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-ol[1][2]
CAS Number	5416-55-7[1][2]
EC Number	226-511-0[3]
Molecular Formula	C <sub>10</sub> H <sub>20</sub> O <sub>5</sub> [1][2]
Molecular Weight	220.26 g/mol [1][2]
Common Synonyms	(2,2,6,6-Tetramethylol)cyclohexanol, 1,1,3,3-Tetra(hydroxymethyl)cyclohexan-2-ol, 2-Hydroxy-1,1,3,3-cyclohexanetetramethanol[1][3]
InChI	InChI=1S/C10H20O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h8,11-15H,1-7H2[2]
SMILES	C1CC(C(C(C1)(CO)CO)O)(CO)CO[2]

## Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of **2,2,6,6-**

**Tetrakis(hydroxymethyl)cyclohexanol** is paramount for its effective application. This solid, highly hydroxylated compound exhibits properties that make it an excellent candidate as a crosslinking agent and polymer backbone component.

Table 2: Physicochemical Properties of **2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol**

Property	Value	Source
Melting Point	123-127 °C	[4]
Boiling Point	441.6 °C at 760 mmHg	[4]
Density	1.261 g/cm <sup>3</sup>	[4]
Flash Point	219.1 °C	[5]
Topological Polar Surface Area	101 Å <sup>2</sup>	[2]
Form	Solid	[3]

Spectroscopic data confirms the compound's structure, with five distinct hydroxyl groups. The reactivity of these groups is central to its utility, with the four primary hydroxyls generally exhibiting higher reactivity than the secondary hydroxyl group, a distinction crucial for controlled polymerization and derivatization.

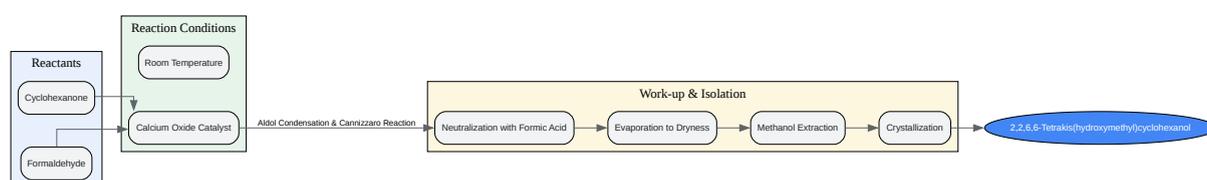
## Synthesis Protocol: A High-Yield Approach

The synthesis of **2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol** is achieved through a base-catalyzed aldol condensation of cyclohexanone with an excess of formaldehyde, followed by a Cannizzaro reaction.[6] A notable high-yield isolation procedure was patented by Harold Wittcoff, which addresses the challenge of separating the crystalline product from the syrupy reaction mixture.[3]

### Experimental Protocol: Synthesis and Isolation

- **Reaction Setup:** In a suitable reaction vessel, cyclohexanone and formaldehyde are reacted in the presence of a calcium oxide catalyst. The reaction is typically allowed to proceed at room temperature for several days.[3]
- **Neutralization:** Upon completion, the reaction mixture is neutralized to a pH of 5-7 using formic acid. This step is critical as it precipitates the calcium catalyst as calcium formate.[3]
- **Evaporation:** The neutralized aqueous mixture is then evaporated to dryness, preferably under vacuum, to yield a solid mixture of the desired product and calcium formate.[3]

- Extraction: The dried solid is extracted with a low-molecular-weight aliphatic alcohol, such as methanol or ethanol. The 2,2,6,6-tetramethylcyclohexanol is soluble in the alcohol, while the calcium formate is not.[3]
- Isolation and Crystallization: The alcoholic extract is separated from the insoluble inorganic material by filtration. The extract is then concentrated, and the final product is crystallized from the concentrated solution, affording high-purity crystals in yields of 85-90%.[3]



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Caption: Synthesis workflow for **2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol**.

## Applications in Science and Industry

The primary application of **2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol** is as a polyol, a class of compounds widely used in the production of polymers.[7] Its five hydroxyl groups make it an effective crosslinking agent, enhancing the mechanical strength, chemical resistance, and durability of the resulting materials.[8]

- Coatings and Resins: It is a key component in high-performance coatings, varnishes, and primers. Its incorporation into polyester and polyurethane resins leads to durable and resistant finishes suitable for industrial and construction applications.[5]
- Polymer Chemistry: As a monomer, it can be used to create complex polymer architectures. The differential reactivity of its primary and secondary hydroxyls can be exploited to control

the branching and crosslinking density of polymers.

- Drug Development: While polycyclic structures are valuable scaffolds in medicinal chemistry, there is limited evidence for the direct application of **2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol** in drug development.<sup>[9]</sup> Its high hydrophilicity and potential for extensive hydrogen bonding could be explored in the context of drug delivery systems or as a scaffold for multivalent ligands, though other polyols are more commonly employed for these purposes.

## Part 2: A Technical Overview of 2-Amino-5-bromo-3-methylbenzoic acid

### Chemical Identity and Synonyms

2-Amino-5-bromo-3-methylbenzoic acid is a substituted anthranilic acid derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals.<sup>[10]</sup> Unlike the previous compound, this molecule is associated with multiple CAS numbers, which appear to be used interchangeably in the literature and by chemical suppliers.

Table 3: Nomenclature and Identifiers for 2-Amino-5-bromo-3-methylbenzoic acid

Identifier Type	Value
IUPAC Name	2-amino-5-bromo-3-methylbenzoic acid <sup>[11]</sup>
CAS Numbers	206548-13-2, 13091-43-5 <sup>[8][11][12]</sup>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub> <sup>[11][13]</sup>
Molecular Weight	230.06 g/mol <sup>[12]</sup>
Common Synonyms	5-Bromo-3-methylantranilic acid <sup>[11]</sup>
InChI	InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) <sup>[11]</sup>
SMILES	CC1=C(C(=CC(=C1)Br)C(=O)O)N <sup>[11]</sup>

### Physicochemical and Spectroscopic Data

The properties of this white to light brown powder are consistent with its use as a building block in organic synthesis. Its solubility profile and melting point are important considerations for reaction setup and purification.

Table 4: Physicochemical Properties of 2-Amino-5-bromo-3-methylbenzoic acid

Property	Value	Source
Melting Point	236-238 °C	[14]
XLogP3	2.4	[12]
Topological Polar Surface Area	63.3 Å <sup>2</sup>	[12]
Form	White to light brown powder	[15]
Solubility	Soluble in ethanol, ethers, and chlorinated hydrocarbons; insoluble in water.[15]	

Spectroscopic analysis, including <sup>1</sup>H NMR and mass spectrometry, confirms the substitution pattern on the benzene ring. For instance, the <sup>1</sup>H NMR spectrum in DMSO shows characteristic signals for the aromatic protons and the methyl group.[5]

## Synthesis Protocol: Regioselective Bromination

The synthesis of 2-Amino-5-bromo-3-methylbenzoic acid is typically achieved through the regioselective electrophilic bromination of 2-amino-3-methylbenzoic acid. The directing effects of the amino and carboxylic acid groups, along with the methyl group, favor bromination at the 5-position. Two common methods are presented below.

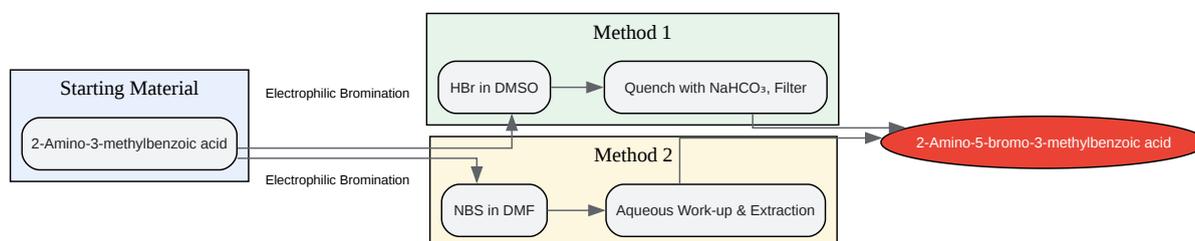
### Experimental Protocol 1: Bromination with HBr

- **Dissolution:** Dissolve 2-amino-3-methylbenzoic acid (10.0 g, 66 mmol) in dimethyl sulfoxide (DMSO).
- **Bromination:** Add 48% aqueous hydrogen bromide solution (18.0 mL) to the mixture.
- **Reaction:** Stir the reaction mixture at room temperature overnight.

- Quenching and Precipitation: Quench the reaction with a saturated sodium bicarbonate solution and continue stirring overnight.
- Isolation: Collect the resulting precipitate by filtration and dry under vacuum to yield 2-amino-5-bromo-3-methylbenzoic acid (13.0 g, 85% yield) as a pink solid.[5]

#### Experimental Protocol 2: Bromination with N-Bromosuccinimide (NBS)

- Dissolution: Dissolve 2-amino-3-methylbenzoic acid (500 mg, 3.31 mmol) in N,N-dimethylformamide (DMF) (33 mL).
- Addition of NBS: Add N-bromosuccinimide (618 mg, 3.47 mmol) to the solution.
- Reaction: Stir the reaction mixture at room temperature for 1 hour.
- Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).
- Isolation: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under vacuum to give the product (760 mg, quantitative yield) as a brown solid. [5]



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Caption: Synthesis workflows for 2-Amino-5-bromo-3-methylbenzoic acid.

## Applications in Research and Drug Development

2-Amino-5-bromo-3-methylbenzoic acid is a highly versatile building block in medicinal chemistry, primarily due to its three distinct functional groups that allow for a wide range of chemical transformations.

- **Pharmaceutical Synthesis:** It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of treatments for cancer and inflammatory diseases.<sup>[10]</sup> Its structure is a scaffold for designing dual inhibitors of anti-apoptotic proteins like Mcl-1 and Bcl-1, which are overexpressed in many cancers.
- **Specific Drug Synthesis:** A notable application is its use in the copper-catalyzed synthesis of quinazolinone scaffolds, which are precursors to drug candidates like Ziresovir, a treatment for Respiratory Syncytial Virus (RSV).<sup>[10]</sup>
- **Organic Synthesis:** Beyond pharmaceuticals, it is a versatile reagent in broader organic synthesis and is used as an intermediate in the creation of complex agrochemicals and dyes.<sup>[10]</sup>
- **Reactivity and Functional Group Transformations:**
  - The amino group can be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of other functional groups.<sup>[10]</sup>
  - The bromo group can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. It can also be converted to a cyano group via copper-catalyzed cyanation.<sup>[16]</sup>
  - The carboxylic acid group can be converted to esters, amides, or other derivatives, allowing for the attachment of various side chains or pharmacophores.

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Address: 3281 E Guasti Rd

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